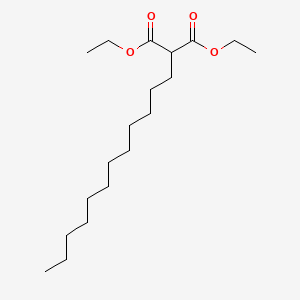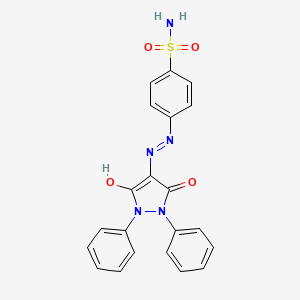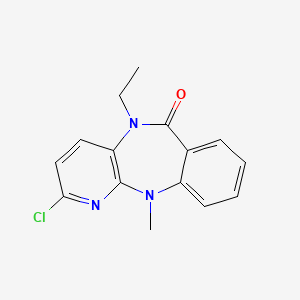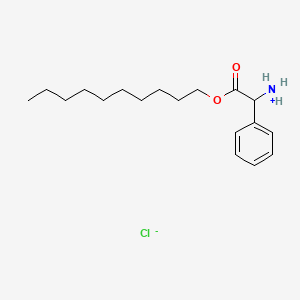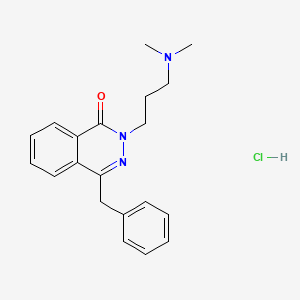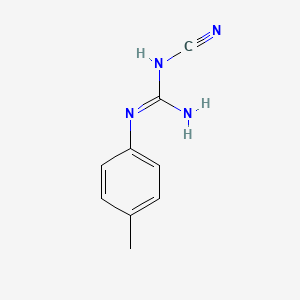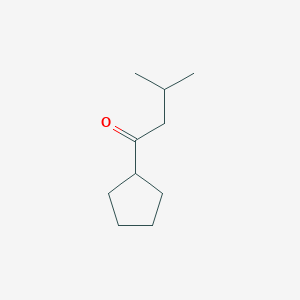
1-Cyclopentyl-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-methylbutan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentyl group attached to a butanone backbone
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 3-methylbutan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. For example, the use of heterogeneous catalysts and continuous flow reactors can enhance the scalability and sustainability of the synthesis process.
Analyse Des Réactions Chimiques
1-Cyclopentyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cycloalkanes.
Applications De Recherche Scientifique
1-Cyclopentyl-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or material applications.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways involving cycloalkane derivatives.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: It serves as an intermediate in the production of fine chemicals, fragrances, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-3-methylbutan-1-one can be compared with other similar compounds, such as:
Cyclopentylmethanol: Similar in structure but with an alcohol group instead of a ketone.
Cyclopentylacetone: Contains a cyclopentyl group attached to an acetone backbone.
Cyclopentylpropane: A simpler structure with a cyclopentyl group attached to a propane backbone.
The uniqueness of this compound lies in its specific combination of a cyclopentyl group with a butanone backbone, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
6636-81-3 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-cyclopentyl-3-methylbutan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)7-10(11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
YDMYZSGPMONABQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
